![molecular formula C13H10Cl3NO B2882188 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol CAS No. 1036577-07-7](/img/structure/B2882188.png)

4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

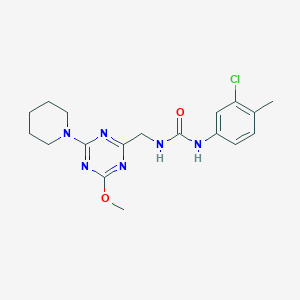

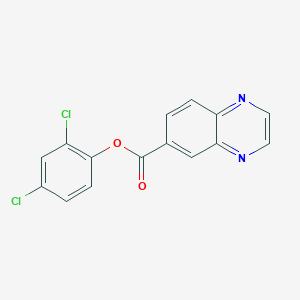

“4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C13H10Cl3NO . More detailed structural information, such as bond lengths and angles, would typically be obtained through techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The compound has a molecular weight of 302.58 . Other physical and chemical properties such as melting point, solubility, and conductance are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of related compounds involves complex chemical reactions aimed at producing substances with potential antimicrobial properties or for use in further chemical transformations. For example, the synthesis of formazans from a Mannich base, which includes similar chemical structures, has been demonstrated to exhibit moderate antimicrobial activity against certain bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This indicates the potential application of such compounds in developing new antimicrobial agents.

Environmental Applications

Research into the oxidative transformation of triclosan and chlorophene by manganese oxides reveals these compounds' susceptibility to rapid oxidation, leading to their transformation in environmental contexts (Zhang & Huang, 2003). This process is essential for understanding how such compounds behave in water and soil, potentially leading to methods for mitigating their environmental impact.

Anticancer Activity

The synthesis and characterization of Schiff bases, including related chemical structures, show potential anticancer activity. Specific compounds have been tested against cancer cell lines, demonstrating their efficacy in inhibiting cancer cell growth (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020). This suggests the possibility of utilizing such compounds in developing new anticancer therapies.

Corrosion Inhibition

Amine derivative compounds, including structures similar to "4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol," have been investigated for their corrosion inhibition performance on mild steel in acidic environments (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020). These findings are crucial for developing new corrosion inhibitors that protect industrial equipment and infrastructure.

Photocatalytic Degradation

Studies on the visible-light-induced photocatalytic degradation of 4-chlorophenol and similar phenolic compounds highlight the potential of using photocatalysis for environmental remediation, particularly in water treatment applications (Kim & Choi, 2005). This research points towards innovative methods for breaking down persistent organic pollutants in the environment.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2-[(2,5-dichloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYLCPVMJYHZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNC2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)

![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2882126.png)

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2882127.png)